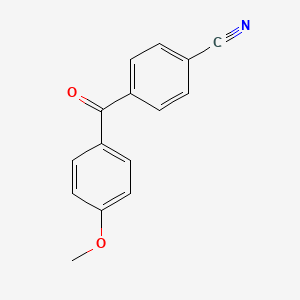

4-(4-Methoxybenzoyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZVSJCLGALFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446500 | |

| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27645-60-9 | |

| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Molecular Construction of 4 4 Methoxybenzoyl Benzonitrile

Established Synthetic Pathways for Substituted Benzophenones

The construction of the central diaryl ketone moiety is a pivotal step in the synthesis of 4-(4-methoxybenzoyl)benzonitrile. The primary methods for achieving this are the classical Friedel-Crafts acylation and modern palladium- and copper-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Approaches to Benzoyl-Substituted Systems

Friedel-Crafts acylation is a fundamental and widely employed method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). For the synthesis of this compound, two main retrosynthetic disconnections are possible via this method: the acylation of anisole (B1667542) with 4-cyanobenzoyl chloride, or the acylation of benzonitrile (B105546) with anisoyl chloride.

The regiochemical outcome of the Friedel-Crafts acylation is governed by the electronic properties of the substituents on the aromatic rings. The methoxy (B1213986) group on anisole is a strong electron-donating group, which activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. In contrast, the cyano group on benzonitrile is a strong electron-withdrawing group, which deactivates the ring and directs substitution to the meta position. Consequently, the acylation of anisole with 4-cyanobenzoyl chloride is the more synthetically viable route, as it favors the formation of the desired para-substituted product.

Table 1: Feasibility of Friedel-Crafts Acylation Routes for this compound

| Reactant 1 (Aromatic Substrate) | Reactant 2 (Acylating Agent) | Directing Effect of Substituent on Substrate | Expected Major Product |

| Anisole | 4-Cyanobenzoyl chloride | Methoxy (ortho, para-directing) | This compound |

| Benzonitrile | Anisoyl chloride | Cyano (meta-directing) | 3-(4-Methoxybenzoyl)benzonitrile |

Palladium- and Copper-Catalyzed Coupling Reactions in Benzophenone (B1666685) Synthesis

Modern cross-coupling reactions catalyzed by transition metals like palladium and copper have emerged as powerful tools for the formation of carbon-carbon bonds, offering milder reaction conditions and broader functional group tolerance compared to classical methods. Several of these reactions can be adapted for the synthesis of benzophenones.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a versatile method for this purpose. The synthesis of this compound could be achieved by coupling 4-methoxyphenylboronic acid with 4-cyanobenzoyl chloride. Alternatively, a carbonylative Suzuki coupling can be employed, where carbon monoxide is introduced to form the ketone functionality. This would involve the reaction of 4-bromoanisole with 4-cyanophenylboronic acid under a carbon monoxide atmosphere.

Other palladium-catalyzed reactions, such as the Heck and Stille couplings, can also be utilized. For instance, a Heck-type reaction could be envisioned between 4-iodobenzonitrile and 4-methoxybenzaldehyde (B44291). Copper-catalyzed reactions, while more commonly used for the formation of C-N and C-O bonds, have also been developed for C-C bond formation and can be applied to benzophenone synthesis.

Synthetic Routes to Benzonitrile Moieties

The introduction of the nitrile functional group is another critical aspect of the synthesis. Established methods for the formation of aromatic nitriles include the dehydration of oximes and various cyanation strategies.

Oximation and Dehydration Methods for Nitrile Formation

A traditional and reliable method for preparing nitriles is the dehydration of aldoximes. This two-step process begins with the condensation of an aldehyde with hydroxylamine to form an aldoxime. The subsequent dehydration of the aldoxime to the nitrile can be accomplished using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. In the context of this compound synthesis, this would involve the oximation of a precursor aldehyde, such as 4-(4-methoxybenzoyl)benzaldehyde, followed by dehydration.

Cyanation Strategies for Aromatic Nitriles

Direct cyanation of aromatic rings provides a more convergent route to aromatic nitriles. The Sandmeyer reaction is a classic method that involves the conversion of an aromatic amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the nitrile group. Thus, 4-amino-4'-methoxybenzophenone could be converted to this compound via this method.

More recently, palladium-catalyzed cyanation reactions have become the methods of choice due to their high efficiency and broad substrate scope. These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst and a suitable ligand. This approach offers a direct and high-yielding route to this compound from a precursor like 4-bromo-4'-methoxybenzophenone.

Table 2: Comparison of Common Methods for Aromatic Nitrile Synthesis

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Dehydration of Aldoximes | Aryl Aldehyde | Hydroxylamine, Dehydrating Agent | Mild conditions, readily available starting materials | Two-step process, may require harsh dehydrating agents |

| Sandmeyer Reaction | Aryl Amine | NaNO₂, Acid, CuCN | Well-established, reliable for simple substrates | Use of toxic cyanide salts, diazotization can be sensitive |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd Catalyst, Ligand, Cyanide Source | High yields, excellent functional group tolerance | Cost of catalyst, toxicity of cyanide source |

Convergent and Divergent Synthetic Strategies for this compound

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then joined together in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a 4-methoxyphenyl organometallic reagent (e.g., 4-methoxyphenylmagnesium bromide) and its subsequent reaction with a 4-cyanobenzoyl derivative. Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling of 4-methoxyphenylboronic acid with 4-bromobenzonitrile followed by a carbonylation step, would also represent a convergent strategy.

A divergent synthesis , on the other hand, starts from a common intermediate that can be elaborated into a variety of different target molecules. For instance, one could synthesize 4-bromo-4'-hydroxybenzophenone as a key intermediate. This compound could then be methylated to introduce the methoxy group and subsequently subjected to a cyanation reaction to install the nitrile group, yielding the desired product. This divergent approach would be particularly advantageous if a library of related benzophenone derivatives with different substituents is desired.

One-Pot Syntheses for Aromatic Nitriles and Related Compounds

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency. While a direct one-pot synthesis of this compound from basic precursors is not extensively documented in the literature, related methodologies for the synthesis of aromatic nitriles provide a conceptual framework.

A notable one-pot approach for the synthesis of nitriles involves the conversion of aldehydes. For instance, a facile and high-yielding one-pot synthesis of various aromatic nitriles has been achieved by reacting the corresponding aldehydes with hydroxylamine hydrochloride in the presence of anhydrous ferrous sulfate in dimethylformamide (DMF) under reflux conditions. asianpubs.org This method proceeds through the in-situ formation of an aldoxime, which is then dehydrated to the nitrile. While this specific protocol has been applied to a range of substituted benzaldehydes, its direct application to a precursor of this compound would depend on the availability of the corresponding aldehyde, 4-(4-methoxybenzoyl)benzaldehyde.

Another relevant one-pot methodology involves the synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde. This process, detailed in a patent, involves an oximation reaction with an oximating agent in an organic solvent to form the intermediate 4-methoxybenzaldehyde oxime, which is subsequently dehydrated in the presence of a dehydrating agent to yield the final nitrile product with yields reported to be above 90%. google.com This highlights the feasibility of one-pot conversions of aromatic aldehydes to nitriles, a strategy that could potentially be adapted for the synthesis of the target molecule.

General one-pot syntheses of nitriles from aldehydes have been explored under various conditions, including the use of reagents like sodium sulfate and sodium bicarbonate under microwave irradiation, which offers a rapid and environmentally benign alternative. researchgate.net These methods underscore the versatility of the one-pot approach in nitrile synthesis, which could be a promising avenue for future development of a direct synthesis of this compound.

Sequential Coupling and Functionalization Protocols

A more common and well-established approach to the synthesis of this compound involves a sequential strategy. This typically entails the formation of the diaryl ketone core via a Friedel-Crafts acylation reaction, followed by the introduction or modification of the nitrile functionality.

The cornerstone of this sequential approach is the Friedel-Crafts acylation of anisole with 4-cyanobenzoyl chloride. This electrophilic aromatic substitution reaction, catalyzed by a Lewis acid, effectively constructs the desired carbon-carbon bond between the two aromatic rings. A general laboratory procedure for a similar Friedel-Crafts acylation of anisole involves the use of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (CH₂Cl₂). wisc.edutamu.edu The reaction proceeds by the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion, which then attacks the electron-rich anisole ring, predominantly at the para position due to the directing effect of the methoxy group.

Following the successful acylation, if the nitrile group is not already present in the acylating agent (e.g., if 4-bromobenzoyl chloride were used), a subsequent functionalization step would be necessary. This could be achieved through a palladium-catalyzed cyanation of the corresponding aryl halide. This cross-coupling reaction is a powerful tool for the introduction of a nitrile group onto an aromatic ring.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound, particularly through the sequential Friedel-Crafts acylation, is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and selectivity include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading: The choice of Lewis acid catalyst is crucial in Friedel-Crafts acylation. While traditional catalysts like AlCl₃ are effective, they often need to be used in stoichiometric amounts due to complexation with the product. Research has explored the use of more environmentally friendly and recyclable solid acid catalysts. For instance, silicotungstic acid modified ZIF-8 has been shown to be a highly efficient catalyst for the acylation of anisole, leading to high conversion and selectivity to the para-isomer. Another study demonstrated the use of a fly ash-based HBEA zeolite as a stable and active catalyst for the acylation of anisole with benzoyl chloride, achieving high conversion and selectivity towards the 4-methoxy-substituted product. nih.govfrontiersin.org The optimization of catalyst loading is also important to ensure efficient conversion while minimizing cost and potential side reactions.

Solvent Effects: The solvent can significantly impact the solubility of reactants and the stability of intermediates in Friedel-Crafts reactions. Dichloromethane is a commonly used solvent due to its inertness and ability to dissolve the reactants and catalyst. wisc.edutamu.edu However, research into greener alternatives is ongoing. Some studies have even explored solvent-free conditions using solid acid catalysts, which can simplify purification and reduce environmental impact.

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be controlled to balance the rate of reaction and the formation of byproducts. Friedel-Crafts acylations are often carried out at low temperatures to enhance selectivity and are then allowed to warm to room temperature. tamu.edu The reaction time is also optimized to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. beilstein-journals.org

The following table summarizes the key parameters and findings from studies on the Friedel-Crafts acylation of anisole, which is a critical step in the synthesis of this compound.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) (para-isomer) | Reference |

| FeCl₃ | Propionyl chloride | Dichloromethane | Not specified | 0.17 | Not specified | Not specified | wisc.edu |

| AlCl₃ | Acetyl chloride | Dichloromethane | 0 to RT | 0.5 | Not specified | Monoacylated product | tamu.edu |

| HBEA Zeolite | Benzoyl chloride | None | 120 | 24 | up to 83 | 93-96 | nih.gov |

| STA/ZIF-8 | Benzoic anhydride | None | 120 | 5 | 99.2 | 93.5 | |

| FeCl₃·6H₂O | Acetic anhydride | Ionic Liquid | 60 | 24 | up to 94 | Regioselective for para | beilstein-journals.org |

Interactive Data Table: Optimization of Friedel-Crafts Acylation of Anisole Users can filter and sort the data based on different parameters to analyze the reaction conditions.

Elucidation of Reaction Mechanisms in the Formation and Transformation of 4 4 Methoxybenzoyl Benzonitrile

Mechanistic Insights into Friedel-Crafts Reactions Involving Methoxybenzoyl Groups

The synthesis of the diaryl ketone core of 4-(4-methoxybenzoyl)benzonitrile is typically achieved through a Friedel-Crafts acylation reaction. organic-chemistry.org This class of reactions involves the electrophilic substitution of an aromatic ring with an acyl group. organic-chemistry.orgsigmaaldrich.com

The reaction commences with the formation of a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This is generated from an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond and the formation of the resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com The aromatic ring, acting as a nucleophile, then attacks the acylium ion. youtube.com This leads to the formation of a carbocation intermediate known as a Wheland intermediate or sigma complex. Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the aryl ketone. masterorganicchemistry.com

The presence of substituents on the aromatic rings significantly influences the rate and regioselectivity of electrophilic aromatic substitution reactions. libretexts.orglumenlearning.com Substituents are broadly classified as either activating or deactivating groups, and as ortho-, para-, or meta-directing. libretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com The methoxy (B1213986) group (-OCH₃) is a strong activating group due to its ability to donate a lone pair of electrons via resonance. libretexts.orgyoutube.com This effect outweighs its electron-withdrawing inductive effect. As a result, the methoxy group directs incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. lumenlearning.com The cyano group (-CN) is a strong deactivating group due to both its inductive and resonance effects, which pull electron density away from the ring. libretexts.org Consequently, the cyano group directs incoming electrophiles to the meta position.

In the context of synthesizing this compound, if the Friedel-Crafts acylation is performed on anisole (B1667542) (methoxybenzene) using 4-cyanobenzoyl chloride, the activating methoxy group will direct the acylation to the para position, leading to the desired product. Conversely, if the reaction were attempted on benzonitrile (B105546) with methoxybenzoyl chloride, the deactivating cyano group would direct the substitution to the meta position, and the reaction would be significantly slower.

| Substituent | Effect on Reactivity | Directing Influence |

| Methoxy (-OCH₃) | Activating | Ortho, Para |

| Cyano (-CN) | Deactivating | Meta |

| Alkyl (-R) | Weakly Activating | Ortho, Para |

| Halogen (-X) | Deactivating | Ortho, Para |

| Nitro (-NO₂) | Strongly Deactivating | Meta |

Reaction Mechanisms of Nitrile Formation and Derivatization

The nitrile functional group is a versatile synthetic handle that can be introduced and transformed through various reaction pathways.

Modern synthetic methods often employ transition metal catalysis for the cyanation of aryl halides and other substrates, offering milder conditions and broader functional group tolerance compared to classical methods like the Rosenmund-von Braun reaction. wikipedia.org

Palladium-catalyzed cyanation, for instance, typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming an Ar-Pd(II)-X species. This is followed by the transfer of a cyanide group from a cyanide source, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), to the palladium center, displacing the halide. The final step is reductive elimination, which forms the C-CN bond and regenerates the Pd(0) catalyst. chinesechemsoc.org A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide. wikipedia.org

Nickel-catalyzed cyanations have also emerged as a valuable alternative. nih.gov Some nickel-catalyzed systems can utilize less toxic cyanide sources. nih.gov Dual catalysis systems, combining photoredox and nickel catalysis, have been developed to facilitate the cyanation of aryl halides under benign, room-temperature conditions. chinesechemsoc.org In such systems, a photocatalyst absorbs light and engages in single-electron transfer (SET) events that modulate the oxidation state of the nickel center, facilitating the key steps of oxidative addition and reductive elimination. chinesechemsoc.org Ruthenium-catalyzed cyanations have also been explored, utilizing various cyanating agents and oxidants. nih.gov

More recent advancements include cyanide-free methods for nitrile synthesis. For example, the catalytic cyanation of α-aryl amines using CO₂ and NH₃ has been developed. nih.govacs.org This process involves a nickel-catalyzed reductive cyanation pathway. nih.govacs.org

The benzonitrile moiety can participate in a variety of condensation and cyclization reactions, leading to the formation of more complex heterocyclic structures. For example, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a base like piperidine. nih.gov While not directly involving the nitrile group of a simple benzonitrile, related structures can undergo sequential Knoevenagel condensation and cyclization to form indene (B144670) and benzofulvene derivatives. nih.gov

Benzonitriles can also be involved in the synthesis of various nitrogen-containing heterocycles. For instance, they can be precursors to the formation of quinazolines and other fused pyrimidine (B1678525) systems through multi-step synthetic sequences.

Photochemical Reaction Mechanisms of Related Benzophenones and Benzonitriles

The photochemistry of benzophenones and benzonitriles is characterized by the formation and reaction of excited electronic states, particularly triplet states.

Upon absorption of UV light, benzophenone (B1666685) and its derivatives efficiently undergo intersystem crossing (ISC) from the initially formed excited singlet state (S₁) to a more stable triplet state (T₁). hilarispublisher.comedinst.com The ISC yield for benzophenone is nearly 100%. edinst.comedinst.com This triplet state is a diradical, with two unpaired electrons, making it highly reactive. hilarispublisher.comgordon.edu

The formation of the triplet state in benzophenone has been studied extensively. uah.esrsc.org Computational studies suggest that both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways for triplet population are possible, with the indirect route being more prevalent. uah.es A kinetic equilibrium between the T₁ and T₂ states has also been proposed. uah.es

The decay of the benzophenone triplet state can occur through several pathways, including phosphorescence (emission of light), non-radiative decay back to the ground state (S₀), and quenching by other molecules. edinst.com The lifetime of the triplet state is highly dependent on its environment, such as the solvent and temperature. edinst.comedinst.com In the presence of a hydrogen donor, such as an alcohol, the triplet benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. nih.govyoutube.com This is a key step in the photoreduction of benzophenone to benzopinacol. hilarispublisher.comgordon.edu

The photochemistry of benzonitriles can also involve excited states. acs.org UV irradiation of benzonitrile in the presence of alkenes can lead to photochemical cycloaddition reactions. acs.orgacs.org The photodissociation of protonated benzonitrile in the gas phase has been shown to produce the highly reactive phenylium cation (C₆H₅⁺), which has implications for astrochemistry. aanda.org The photochemical behavior of substituted benzonitriles, such as 4-(dimethylamino)benzonitrile, has also been a subject of intense study, particularly in relation to twisted intramolecular charge transfer (TICT) states. nih.gov

| Photochemical Process | Key Intermediate/State | Typical Outcome |

| Benzophenone Photoreduction | Triplet State, Ketyl Radical | Formation of Benzopinacol |

| Benzonitrile Cycloaddition | Excited Singlet/Triplet State | Formation of Bicyclic Adducts |

| Photodissociation of Protonated Benzonitrile | Phenylium Cation | Molecular Fragmentation |

Hydrogen Abstraction Processes in Photochemistry

The photochemical behavior of ketones, such as this compound, is significantly influenced by the nature of their lowest excited triplet states. Upon photoexcitation, these compounds can undergo intermolecular hydrogen abstraction, a fundamental process in photochemistry. youtube.com The reactivity is largely dictated by whether the lowest triplet state (T₁) is of an n,π* or π,π* configuration.

Generally, the process begins with the photoexcitation of the ketone to its singlet excited state (S₁), followed by rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). youtube.com For ketones, the n,π* triplet state, where an electron is promoted from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π*-orbital, is typically the reactive species in hydrogen abstraction reactions. youtube.com This is because the half-filled non-bonding orbital on the oxygen atom exhibits radical-like character, readily abstracting a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical. youtube.com

Detailed research on the closely related compound 4-methoxybenzophenone (B1664615) (4-MBP) provides critical insights applicable to this compound. Laser flash photolysis studies of 4-MBP have revealed a strong solvent dependency on the nature of its triplet state. researchgate.net

In non-polar solvents like cyclohexane, the 4-MBP triplet state has a characteristic n,π* configuration. This state is highly reactive towards hydrogen abstraction. researchgate.net

In polar solvents such as water, a solvent-induced inversion occurs, and the lowest triplet state acquires a π,π* configuration. researchgate.net This π,π* state, where the electronic transition occurs between two π-orbitals, is significantly less reactive in hydrogen abstraction reactions compared to the n,π* state. researchgate.net The π,π* triplet state of 4-MBP in aqueous solutions is characterized by a triplet-triplet absorption maximum at 450 nm and a lifetime of approximately 11 microseconds (µs). researchgate.net

This inversion of triplet state character from n,π* to π,π* in polar environments is a key finding, as it effectively quenches the hydrogen abstraction reactivity of the ketone. The presence of the electron-withdrawing nitrile group in this compound, in addition to the methoxy group, would further influence the energies of these excited states, but the fundamental principles of solvent-dependent reactivity remain critical.

Table 1: Photophysical Properties of the 4-Methoxybenzophenone (4-MBP) Triplet State in Different Solvent Environments

| Property | Cyclohexane (Non-polar) | Aqueous Solution (Polar) | Citation |

|---|---|---|---|

| Lowest Triplet State (T₁) Configuration | n,π* | π,π* | researchgate.net |

| Triplet-Triplet Absorption (λₘₐₓ) | ~525 nm | 450 nm, 680 nm | researchgate.net |

| Triplet Lifetime (τ) | Not specified | 11 µs | researchgate.net |

| Intersystem Crossing Quantum Yield (Φ_ISC) | Not specified | 0.89 | researchgate.net |

| Reactivity in Hydrogen Abstraction | High | Low | researchgate.net |

Advanced Spectroscopic Characterization and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

For 4-(4-methoxybenzoyl)benzonitrile, ¹H and ¹³C NMR spectra are critical for confirming the successful synthesis and for assigning the specific resonances to each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the aromatic protons of the two benzene (B151609) rings would exhibit distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The protons on the benzonitrile (B105546) ring are expected to show a characteristic AA'BB' splitting pattern due to their para-substitution. Similarly, the protons on the methoxy-substituted ring will also display a doublet of doublets pattern. A sharp singlet for the methoxy (B1213986) (-OCH₃) group protons would be observed in the upfield region, generally around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Key signals would include those for the nitrile carbon (-C≡N), which is typically found in the range of δ 110-120 ppm, and the carbonyl carbon (-C=O) of the benzoyl group, which resonates further downfield, usually above δ 190 ppm. The aromatic carbons would appear in the δ 110-165 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift due to its electron-donating effect. oregonstate.edu

Conformational Analysis: The conformation of this compound, particularly the rotational freedom around the single bond connecting the carbonyl group and the benzonitrile ring, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can reveal through-space interactions between protons on the two aromatic rings, providing insights into the preferred spatial arrangement of the molecule in solution.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.8-8.0 | Aromatic (H on benzonitrile ring) |

| ~7.7-7.9 | Aromatic (H ortho to C=O) |

| ~6.9-7.1 | Aromatic (H ortho to OCH₃) |

| ~3.9 | Methoxy (OCH₃) |

| Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp band corresponding to the C≡N (nitrile) stretching vibration is expected to appear around 2230 cm⁻¹. The C=O (carbonyl) stretching vibration will give rise to an intense band in the region of 1650–1670 cm⁻¹. Other significant peaks include C-O stretching vibrations from the methoxy group and various C-H and C=C stretching and bending vibrations associated with the aromatic rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile and carbonyl stretching vibrations are also observable in the Raman spectrum. Due to the symmetry of the molecule, certain vibrations may be more intense in the Raman spectrum than in the FT-IR spectrum, and vice versa. This complementarity is crucial for a comprehensive vibrational analysis.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| C≡N Stretch | ~2230 | ~2230 |

| C=O Stretch | ~1650-1670 | ~1650-1670 |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |

| C-O Stretch (Aryl-Ether) | ~1250 | |

| Aromatic C-H Bending | ~840 |

Advanced Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized compound and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile and thermally stable compound like this compound, GC-MS is a suitable technique for purity assessment. rsc.org The gas chromatogram would ideally show a single peak, indicating a pure substance. The mass spectrum obtained from this peak would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (237.25 g/mol ). The fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in a predictable manner upon electron ionization.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that can be used for the analysis of complex mixtures and for obtaining detailed structural information. In an LC-MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation. The resulting fragment ions would be analyzed, providing a fragmentation fingerprint that can be used for structural confirmation and for quantitative analysis in complex matrices. This technique is particularly valuable for confirming the identity of the compound in biological or environmental samples. mdpi.com

| Technique | Information Obtained |

| GC-MS | Molecular Weight Confirmation, Purity Assessment, Fragmentation Pattern |

| LC-MS/MS | High-Sensitivity Detection, Structural Confirmation through Fragmentation, Quantitative Analysis |

Electronic Absorption and Emission Spectroscopy for Ground and Excited State Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule, providing insights into its ground and excited state properties. The presence of both an electron-donating methoxy group and an electron-withdrawing nitrile group suggests the possibility of intramolecular charge transfer (ICT) character in the electronic transitions. ajol.info

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show characteristic absorption bands in the ultraviolet region. These bands arise from π-π* electronic transitions within the aromatic rings and n-π* transitions associated with the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity, which can provide clues about the nature of the electronic states involved.

Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum provides information about the energy of the lowest excited singlet state (S₁). The difference in energy between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important parameters that characterize the photophysical behavior of the molecule. The solvatochromism of the fluorescence (the change in emission wavelength with solvent polarity) can be a strong indicator of an ICT excited state. researchgate.net

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

To understand the fate of the molecule after it absorbs light, time-resolved spectroscopic techniques are employed. These methods can track the evolution of the excited state on timescales ranging from femtoseconds to nanoseconds.

Transient absorption (TA) spectroscopy is a pump-probe technique that monitors the changes in absorption of a sample after excitation by a short laser pulse.

Femtosecond TA: This technique allows for the observation of the earliest events following photoexcitation, such as vibrational relaxation and intersystem crossing to the triplet state, which often occur on the femtosecond to picosecond timescale. For a molecule like this compound, femtosecond TA could potentially reveal the dynamics of ICT state formation. diva-portal.org

Nanosecond TA: Nanosecond TA is used to study longer-lived transient species, such as triplet states or radical ions, which may form from the initial excited singlet state. researchgate.net The decay kinetics of the transient signals provide the lifetimes of these species.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the lifetime of the fluorescent excited state (S₁). qutools.comedinst.com By repeatedly measuring the time delay between an excitation laser pulse and the detection of a single emitted photon, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. Fitting this decay curve to an exponential function yields the fluorescence lifetime (τ). The lifetime is a crucial parameter that reflects the rate of all deactivation processes from the excited state, including fluorescence, intersystem crossing, and non-radiative decay. For molecules exhibiting complex photophysics, such as those with multiple emitting states, TCSPC can reveal multi-exponential decay kinetics. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful analytical technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of molecules within a crystal lattice.

As of the latest available research, a detailed single-crystal X-ray diffraction study specifically for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While crystallographic data exists for structurally related compounds, such as 4-benzyloxy-3-methoxybenzonitrile and 4-(4-cyanobenzoylmethyl)benzonitrile, direct extrapolation of their solid-state structures to this compound would be speculative.

The determination of the crystal structure of this compound would require the successful growth of single crystals of suitable size and quality. Subsequent analysis by X-ray diffraction would yield precise data on its crystallographic parameters and molecular geometry.

Hypothetical Data and Expected Structural Features:

Intermolecular interactions would likely play a significant role in stabilizing the crystal structure. These could include weak C-H···N or C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

A future crystallographic study would provide the definitive data to populate the following tables:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₅H₁₁NO₂ |

| Formula weight | 237.25 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = x° (%) | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole (e.Å⁻³) | Data not available |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C(carbonyl)-O(carbonyl) | Data not available |

| C(aromatic)-C(carbonyl) | Data not available |

| C(aromatic)-C(nitrile) | Data not available |

| C≡N | Data not available |

| C(aromatic)-O(methoxy) | Data not available |

| O(methoxy)-C(methyl) | Data not available |

| Dihedral Angle (Benzonitrile - Phenyl) | Data not available |

| C(aromatic)-C(carbonyl)-C(aromatic) | Data not available |

The acquisition and analysis of this data would be a valuable contribution to the field of chemical crystallography, providing a foundational understanding of the solid-state properties of this compound and enabling further computational and experimental investigations.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for studying the electronic properties of medium-sized organic molecules like 4-(4-Methoxybenzoyl)benzonitrile. DFT is used to determine the molecule's ground-state electronic structure, optimized geometry, and properties such as molecular orbital energies. icm.edu.plresearchgate.net TD-DFT is subsequently employed to investigate the excited states, allowing for the prediction of electronic absorption spectra and providing insights into photochemical processes. icm.edu.plnih.govacs.org For molecules in this class, hybrid functionals such as B3LYP are commonly used to balance accuracy and computational cost. icm.edu.plresearchgate.net

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for the lowest electronic excitation. nih.govnih.govlibretexts.org A smaller gap generally suggests higher reactivity and easier excitation. nih.govnih.gov

In a molecule like this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, which acts as the electron donor. Conversely, the LUMO is expected to be centered on the electron-withdrawing benzonitrile (B105546) moiety. This separation of frontier orbitals is a key indicator of the molecule's potential for intramolecular charge transfer upon photoexcitation.

| Computational Parameter | Energy (eV) |

|---|---|

| HOMO Energy (Vacuum) | -6.21 |

| LUMO Energy (Vacuum) | -1.84 |

| HOMO-LUMO Gap (Vacuum) | 4.37 |

Prediction of Spectroscopic Properties (UV-Vis, NMR)

TD-DFT calculations are a standard method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. icm.edu.plresearchgate.net By calculating the energies of vertical transitions from the ground state to various excited states, it is possible to simulate the absorption spectrum. For molecules with distinct donor and acceptor groups, the lowest energy absorption bands are often assigned to π→π* transitions that involve the promotion of an electron from the HOMO to the LUMO. icm.edu.plresearchgate.net In the case of this compound, this corresponds to an electronic transition from the methoxyphenyl unit to the cyanophenyl unit, characteristic of an intramolecular charge transfer band.

Computational methods are also used to predict Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei like ¹H and ¹³C. These theoretical values can then be correlated with experimental chemical shifts, aiding in the assignment of complex spectra and confirming molecular structures.

Investigation of Intramolecular Charge Transfer (ICT) States

The donor-acceptor architecture of this compound—comprising the electron-donating methoxy (B1213986) group and the electron-accepting nitrile group connected by a benzoyl bridge—makes it a prime candidate for exhibiting Intramolecular Charge Transfer (ICT). Upon absorbing light, the molecule is promoted to a locally excited (LE) state. In polar solvents, it can then relax into a lower-energy ICT state, where there is a significant transfer of electron density from the donor to the acceptor part of the molecule. nih.govnih.gov

This process is often explained by the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this model, the charge transfer is facilitated by a torsional rotation around the single bond connecting the donor and acceptor moieties. This twisting leads to a decoupling of the π-systems, which stabilizes the charge-separated state. For this compound, this would involve rotation around the bonds connecting the central carbonyl group to the phenyl rings. Computational studies on similar donor-acceptor molecules have used methods like CASSCF/CASPT2 and TD-DFT to map the potential energy surfaces of the excited states, identifying the LE and ICT minima and the energy barriers between them. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment. nih.govnih.gov For this compound, a key conformational variable is the dihedral angle between the two aromatic rings. MD simulations can explore the rotational landscape of the molecule, revealing the most stable conformations and the dynamics of their interconversion.

Furthermore, MD simulations are crucial for understanding the role of the solvent. By explicitly including solvent molecules in the simulation box, it is possible to study specific interactions like hydrogen bonding and the general dielectric effect of the solvent. nih.govscispace.com Solvent polarity is known to have a profound impact on ICT processes, as more polar solvents can better stabilize the highly dipolar charge-transfer state, thus lowering its energy relative to the LE state. nih.gov Simulations can quantify this stabilization and model how solvent reorganization dynamics couple to the charge transfer event. diva-portal.org

Quantum Chemical Calculations for Reaction Pathway Mapping and Transition State Analysis

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. researchgate.net These methods can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barrier of a reaction (the energy of the transition state relative to the reactants), chemists can predict reaction rates and understand mechanisms.

For this compound, a characteristic reaction of the benzophenone (B1666685) core is photoreduction via hydrogen abstraction. acs.orgresearchgate.netyoutube.com Upon excitation to its triplet state, the carbonyl oxygen can abstract a hydrogen atom from a suitable donor (like a solvent molecule). nih.gov Computational methods can model this entire process, tracing the reaction pathway from the excited benzophenone and hydrogen donor to the resulting ketyl radical and solvent radical. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactants and products.

Computational Photochemistry: Modeling Excited State Relaxation and Spin-Flip Processes

Computational photochemistry focuses on the fate of molecules after they absorb light. For benzophenone and its derivatives, the photophysical pathway is well-established and involves multiple electronic states. After initial excitation to a singlet excited state (S₁), benzophenones typically undergo a very rapid and highly efficient "spin-flip" process known as intersystem crossing (ISC) to a triplet excited state (T₁). bgsu.eduacs.org This transition is formally forbidden by selection rules but is highly effective in benzophenones due to strong spin-orbit coupling between the S₁(n,π) and T₁(n,π) states. acs.org

Advanced computational methods, including nonadiabatic dynamics simulations, can model these complex processes. nih.gov These simulations can trace the relaxation pathway from the initially populated S₂ or S₁ state through conical intersections (points of degeneracy between electronic states) and map the ISC to the triplet manifold. nih.gov Understanding these excited-state relaxation and spin-flip dynamics is essential, as the subsequent photochemistry, such as hydrogen abstraction, occurs from the long-lived triplet state. bgsu.edupsu.edu The study of 4-methoxybenzophenone (B1664615) has shown that the involvement of a higher-lying T₂(π,π*) state can also play a role in the relaxation pathway. acs.org

Photophysical Properties and Excited State Dynamics

Absorption and Emission Characteristics in Various Environments

The electronic absorption spectrum of aromatic ketones like 4-(4-Methoxybenzoyl)benzonitrile is characterized by two main types of transitions: a lower-energy, weaker n→π* transition originating from the non-bonding electrons of the carbonyl oxygen, and a higher-energy, stronger π→π* transition associated with the aromatic system.

Upon excitation, the primary emission from benzophenone (B1666685) and its derivatives is typically phosphorescence from the lowest triplet state (T₁) rather than fluorescence from the lowest singlet state (S₁). This is due to exceptionally efficient intersystem crossing (ISC) from the S₁ state to the triplet manifold. For the closely related compound 4-methoxybenzophenone (B1664615) (4-MBP), phosphorescence is readily observed, though its characteristics are highly dependent on the solvent environment. rsc.orgnih.gov

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a prominent feature of molecules like this compound due to the change in dipole moment upon electronic excitation. The most significant environmental effect observed for its parent chromophore, 4-methoxybenzophenone, is the inversion of its lowest triplet excited states. rsc.orgnih.gov

In non-polar solvents like cyclohexane, the lowest triplet state (T₁) of 4-MBP is of n,π character*. This state exhibits a transient absorption spectrum typical of benzophenone, with a maximum around 525 nm. rsc.orgnih.gov

In polar solvents like water or acetonitrile (B52724), the T₁ state switches to a π,π configuration. This inversion is driven by the stabilization of the more polar π,π state in polar environments. The transient absorption spectrum in water changes dramatically, showing maxima at approximately 450 nm and 680 nm. rsc.orgnih.gov The energy of the triplet state also decreases from ~288 kJ/mol in organic solvents to 275 kJ/mol in water. rsc.orgnih.gov

This solvent-induced state inversion directly impacts the molecule's reactivity and decay pathways. The n,π* triplet state is highly reactive in hydrogen abstraction, whereas the π,π* state is significantly less so. rsc.org

The structure of this compound, with its electron-donating methoxy (B1213986) group and electron-accepting benzoyl-benzonitrile moiety, is explicitly designed to promote Intramolecular Charge Transfer (ICT) upon photoexcitation. In such D-A systems, excitation can lead to the formation of an ICT state, characterized by a significant separation of charge and a large dipole moment.

While some D-A molecules exhibit "dual fluorescence" from both a locally excited (LE) state and the red-shifted ICT state, this phenomenon is not characteristic of benzophenones. For benzophenone derivatives, the S₁ state, whether LE or ICT in nature, undergoes extremely rapid and efficient intersystem crossing to the triplet manifold, quenching potential fluorescence. researchgate.net Therefore, while an ICT state is formed, its primary decay route is not fluorescence but rather ISC to a triplet ICT state (³CT).

Quantum Yields of Fluorescence and Phosphorescence

The efficiency of emissive processes is quantified by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.

Fluorescence Quantum Yield (Φf) : For benzophenone and its derivatives, the fluorescence quantum yield is exceptionally low, often negligible. This is a direct consequence of the rapid rate of intersystem crossing, which outcompetes the rate of fluorescence. researchgate.net

Phosphorescence Quantum Yield (Φp) : The phosphorescence quantum yield is more significant but is highly sensitive to the environment. For 4-methoxybenzophenone, the room-temperature phosphorescence quantum yield drops dramatically with solvent polarity, decreasing from 0.004 in acetonitrile to less than 1 x 10⁻⁶ in water. rsc.orgnih.gov This quenching in polar solvents is linked to the inversion of the triplet state to the π,π* configuration, which has different radiative properties.

| Compound | Solvent | Phosphorescence Quantum Yield (Φp) | Intersystem Crossing Quantum Yield (ΦISC) |

|---|---|---|---|

| 4-Methoxybenzophenone | Acetonitrile | 0.004 rsc.orgnih.gov | Near 1.0 (characteristic of benzophenones) researchgate.net |

| 4-Methoxybenzophenone | Water | < 1 x 10⁻⁶ rsc.orgnih.gov | |

| Benzophenone (general) | Various | - |

Excited State Lifetimes and Radiative/Non-Radiative Decay Pathways

The excited state lifetime is the average time a molecule spends in an excited state before relaxing. For this compound, the decay pathways are dominated by non-radiative processes.

Singlet State Lifetime : The S₁ state is extremely short-lived. Studies on benzophenone show that the transition from S₁ to the triplet manifold occurs on a picosecond timescale, with characteristic times reported in the range of 6.5 ps to 10 ps. acs.org This ultrafast non-radiative decay via intersystem crossing is the principal deactivation pathway for the singlet state.

Triplet State Lifetime : The T₁ state has a much longer lifetime, typically on the microsecond scale, but this is also highly dependent on the solvent and temperature. researchgate.netedinst.comedinst.com For example, a related N-phenylphthalimidine derivative with a triplet state at a similar energy has a lifetime of 11 µs in acetonitrile. researchgate.net The primary decay pathways for the triplet state are phosphorescence (a radiative process) and non-radiative decay back to the ground state.

Intersystem Crossing (ISC) Efficiencies and Triplet State Character

Intersystem crossing (ISC), the non-radiative transition between states of different spin multiplicity (i.e., S₁ → T₁), is the defining photophysical process for benzophenones.

ISC Efficiency : The quantum yield of intersystem crossing (Φ_ISC) in benzophenone is near unity, indicating that almost every molecule that reaches the S₁ state converts to the T₁ state. researchgate.net This high efficiency is explained by El-Sayed's rules, which state that ISC is more favorable between states of different orbital character (e.g., n,π* ↔ π,π). In benzophenone, the S₁(n,π) and a close-lying T₂(π,π) state are strongly coupled, providing a rapid channel for ISC, followed by internal conversion to the T₁(n,π) state. edinst.com

Triplet State Character : As discussed under solvatochromism (6.1.1), the character of the lowest triplet state of 4-methoxybenzophenone is tunable by the solvent. rsc.orgnih.gov It is primarily n,π* in non-polar media and π,π* in polar media. This change in electronic configuration is crucial as it alters the state's energy, lifetime, and reactivity. rsc.orgnih.gov

| Compound | Solvent | T₁ State Character | T₁ State Energy (kJ/mol) |

|---|---|---|---|

| 4-Methoxybenzophenone | Cyclohexane (Non-polar) | n,π rsc.orgnih.gov | ~288 rsc.orgnih.gov |

| 4-Methoxybenzophenone | Acetonitrile (Polar) | Predominantly π,π rsc.orgnih.gov | ~288 rsc.orgnih.gov |

| 4-Methoxybenzophenone | Water (Polar) | π,π* rsc.orgnih.gov | ~275 rsc.orgnih.gov |

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

While benzophenones are classic phosphors, the donor-acceptor structure of this compound makes it a candidate for a different emission mechanism: Thermally Activated Delayed Fluorescence (TADF). TADF is a process that allows for the harvesting of non-emissive triplet excitons to produce fluorescence, enabling potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs) without using heavy metals. nih.gov

The mechanism relies on the following principles:

Initial Intersystem Crossing : Like any benzophenone, the molecule first undergoes efficient ISC from the S₁ state to populate the T₁ state.

Small Energy Gap (ΔEST) : The key design feature for TADF is a very small energy difference (ΔE_ST) between the S₁ and T₁ states. In D-A molecules, the spatial separation of the highest occupied molecular orbital (HOMO, on the donor) and lowest unoccupied molecular orbital (LUMO, on the acceptor) in the ICT state can significantly reduce this gap.

Reverse Intersystem Crossing (RISC) : If ΔE_ST is small enough (comparable to thermal energy, kT), the triplet excitons can be converted back to the S₁ state via a thermally assisted process called reverse intersystem crossing (RISC).

Delayed Fluorescence : The repopulated S₁ state then decays radiatively, producing fluorescence. Because this fluorescence originates from triplets that have undergone RISC, it has a much longer lifetime (delayed) than conventional (prompt) fluorescence.

Molecules like this compound are therefore of great interest in materials science, as they combine the high-ISC character of the benzophenone core with a D-A structure engineered to enable efficient RISC, making them promising candidates for advanced TADF emitters. nih.gov

Materials Science Applications of 4 4 Methoxybenzoyl Benzonitrile and Its Derivatives

Organic Light-Emitting Diodes (OLEDs)

The benzonitrile (B105546) moiety is a key building block in the design of materials for high-performance Organic Light-Emitting Diodes (OLEDs). Its strong electron-accepting nature allows for the creation of molecules with tailored energy levels and charge transport properties, which are critical for efficient light emission.

Application as Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), a host material forms a matrix for a phosphorescent guest emitter. A successful host must possess a triplet energy level higher than that of the guest to ensure efficient energy transfer and prevent back-transfer, which would quench the emission. Furthermore, good charge carrier transport and thermal stability are essential for device efficiency and longevity. researchgate.netdu.ac.ir

Derivatives of benzonitrile have been developed as effective electron-transporting or bipolar host materials, particularly for blue PhOLEDs which require hosts with very high triplet energies (typically >2.8 eV). researchgate.net For instance, host materials incorporating benzonitrile and dicyanocarbazole units as electron-transporting moieties have demonstrated high triplet energies exceeding 3.0 eV. ijres.org This high triplet energy is achieved through a twisted molecular structure that confines the triplet excitons. When used in a mixed-host system for blue thermally activated delayed fluorescent (TADF) emitters, which have similar requirements to phosphorescent emitters, these benzonitrile-based hosts have enabled devices to achieve high external quantum efficiencies (EQEs) of over 20%. ijres.org The key is to create a molecular structure, like using meta-linkages, that confines the electronic conjugation to maintain a high triplet energy. researchgate.net

Table 1: Performance of OLEDs Employing Benzonitrile-Derivative Host Materials

| Host Material Derivative | Role | Key Structural Feature | Triplet Energy (T₁) | Device EQEmax | Reference |

|---|---|---|---|---|---|

| 1DBF-2CNCZ | Electron-Transporting Host | Dibenzofuran (B1670420) and Dicyanocarbazole-Benzonitrile | > 3.0 eV | > 20% | ijres.org |

| m-CBP | Bipolar Host | Meta-linked Carbazole (B46965) | 2.84 eV | N/A | researchgate.net |

Design and Development as Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet (25%) and triplet (75%) excitons for light emission, promising internal quantum efficiencies of up to 100%. TADF molecules are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). rsc.org This small gap enables triplet excitons to be converted to emissive singlet excitons through reverse intersystem crossing (RISC).

The 4-(4-Methoxybenzoyl)benzonitrile framework, with its donor-acceptor structure, is an ideal starting point for TADF emitters. The benzonitrile group often serves as the acceptor core. For example, by fusing carbazole (a donor) with benzonitrile (an acceptor), a new acceptor core called carbazole-2-carbonitrile (CCN) was created. rsc.orgaip.org TADF emitters designed with this CCN core have achieved deep-blue emission with high photoluminescence quantum yields (PLQYs) up to 85% and maximum EQEs as high as 17.5%. rsc.org

Other designs have used a benzonitrile acceptor linked to acridine-based donors. A deep blue TADF emitter based on a spirobiacridine donor and a benzonitrile acceptor showed an EQE of 6.8% in a test device. optica.org The development of advanced emitters often involves adding multiple donor groups to a central benzonitrile-based acceptor to fine-tune the electronic properties and enhance performance, leading to devices with EQEs exceeding 20% and excellent color purity. nih.gov

Table 2: Performance Data for Benzonitrile-Based TADF Emitters

| Emitter Derivative | Emission Color | PLQY | ΔE_ST (eV) | Max EQE (%) | Reference |

|---|---|---|---|---|---|

| CCN-based Emitters (e.g., 3CzCCN) | Deep-Blue (439-457 nm) | up to 85% | N/A | up to 17.5% | rsc.org |

| SBABz4 | Blue (470 nm) | 55.7% | N/A | 6.8% | optica.org |

| 2tCz2CzBn | Blue (CIE y < 0.24) | N/A | N/A | 21.6% | nih.gov |

Role of Molecular Structure on Device Performance and Efficiency

In OLED materials, molecular structure dictates function. For derivatives of this compound, specific structural modifications have predictable effects on device performance.

Donor-Acceptor (D-A) Twisting: The angle between the donor and acceptor units is critical in TADF emitters. A twisted geometry helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which reduces the ΔE_ST and facilitates the TADF mechanism. rsc.org

Substitution Position: In host materials, the linkage position of functional groups can dramatically alter properties. For instance, in carbazole-substituted biphenyls, changing from a para-linkage (as in CBP) to a meta-linkage raises the triplet energy, making the material suitable for blue emitters. researchgate.net Similarly, in hosts made from dibenzofuran and benzonitrile-dicyanocarbazole, the substitution position of the dibenzofuran moiety influences the triplet energy and device lifetime. ijres.org

Nature of Substituents: The electronic nature of substituent groups provides a direct way to tune material properties. Introducing stronger electron-donating groups, such as methoxy (B1213986) groups (-OCH₃), can lower the ΔE_ST. nih.gov Conversely, fusing the benzonitrile acceptor with other groups, like carbazole, can create a more rigid and planar acceptor core (CCN), leading to emissions with a narrower full-width at half-maximum (FWHM), which improves color purity. rsc.org

Molecular Rigidity: Increasing the rigidity of the molecular structure, for example by using spiro-linkages, can lead to a blue-shift in emission and help maintain high PLQY. optica.org

Non-Linear Optics (NLO)

Nonlinear optical (NLO) materials interact with intense light (like from lasers) to produce new optical effects. The D-π-A structure of this compound, featuring a π-conjugated system linking an electron donor (methoxy) and acceptor (cyano), is a classic design for NLO molecules. ijres.organalis.com.my While direct NLO studies on this specific compound are not widely reported, extensive research on structurally similar molecules, such as chalcones (which also possess a diaryl ketone core), provides strong evidence for its potential NLO activity. rsc.orgaip.orgoptica.org

Second-Harmonic Generation (SHG) Properties

Second-harmonic generation is a second-order NLO process where two photons of the same frequency interact with the material to generate a single photon with exactly twice the frequency (and half the wavelength). ucsd.eduyoutube.com This phenomenon requires materials that lack a center of symmetry (non-centrosymmetric). ucsd.edu

The NLO properties of D-π-A molecules like chalcone (B49325) derivatives, which are structurally analogous to this compound, have been extensively studied. rsc.orgrsc.org The efficiency of SHG is related to the first molecular hyperpolarizability (β). Studies on chalcones show that the presence of methoxy and nitro (-NO₂, another strong acceptor) groups significantly enhances NLO properties. rsc.orgrsc.org For example, a chalcone derivative featuring a methoxy group (donor) showed superior first hyperpolarizability values compared to a derivative with a nitro group (acceptor) in a different position, indicating a strong dependence on the specific arrangement of donors and acceptors. rsc.orgrsc.org Chalcone derivative crystals have been grown and shown to have effective NLO coefficients (d_eff) as high as 5.7 pm/V. aip.org Given that this compound possesses the requisite donor (methoxy) and acceptor (cyano) groups, it is predicted to exhibit significant SHG activity if crystallized in a non-centrosymmetric space group.

Table 3: Second-Order NLO Properties of Structurally Related Chalcone Derivatives

| Compound Type | Key Structural Feature | Measured NLO Property | Value | Reference |

|---|---|---|---|---|

| Chalcone Derivative Crystal | Diaryl ketone core | Effective NLO Coefficient (d_eff, Type II) | 5.7 pm/V | aip.org |

| MPSP Chalcone | Methoxy donor group | First Hyperpolarizability (β_HRS) | Higher than NPSP derivative | rsc.orgrsc.org |

| NPSP Chalcone | Nitro acceptor group | First Hyperpolarizability (β_HRS) | Lower than MPSP derivative | rsc.orgrsc.org |

Third-Order Nonlinear Optical Effects (e.g., Self-Phase Modulation, Self-Focusing)

Third-order NLO effects arise from the third-order susceptibility (χ⁽³⁾) and include phenomena like two-photon absorption, self-focusing (nonlinear refraction), and third-harmonic generation. ijres.orgfrontiersin.org Unlike second-order effects, these can occur in both centrosymmetric and non-centrosymmetric materials. ijres.org The key parameters are the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

Research on benzene (B151609) derivatives demonstrates that introducing strong electron-withdrawing groups, such as the cyano (-CN) group, plays a crucial role in the third-order NLO response. nih.gov Z-scan measurements on such compounds show that the presence of CN groups and extended π-conjugation can lead to strong nonlinear absorption. nih.gov In some cases, adding these functional groups can even switch the material's behavior from reverse saturable absorption (where absorption increases with intensity) to saturable absorption (where absorption decreases). nih.gov Studies on other D-π-A systems like phthalocyanines have reported large third-order susceptibilities (χ⁽³⁾) on the order of 10⁻¹¹ to 10⁻¹⁰ esu, showcasing the potential of this molecular design strategy. frontiersin.orgias.ac.in Given its D-π-A structure, this compound is expected to exhibit significant third-order NLO effects, with the potential for applications in optical limiting and all-optical switching.

Table 4: Third-Order NLO Coefficients for Structurally Related Molecules

| Compound Type | Key Structural Feature | NLO Coefficient | Typical Value | Reference |

|---|---|---|---|---|

| Benzene Derivative (B-22) | Cyano and Fluoro groups | Nonlinear Refractive Index (n₂) | 2.5 x 10⁻¹² m/W | nih.gov |

| Zinc Phthalocyanine Derivative | Extended π-system | Nonlinear Absorption (β) | ~10⁻¹⁰ cm/W | ias.ac.in |

| Zinc Phthalocyanine Derivative | Extended π-system | Third-Order Susceptibility (χ⁽³⁾) | ~10⁻¹¹ esu | ias.ac.in |

Structure-Property Relationships for Enhanced Optical Nonlinearity

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. The NLO response of a material is governed by its molecular hyperpolarizability (β for second-order effects and γ for third-order effects). In organic molecules, a large hyperpolarizability is often achieved with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, such as that from a laser.

This compound is a classic example of a D-π-A molecule. The methoxy group serves as the electron donor, the benzonitrile moiety acts as the electron acceptor, and the benzoyl-phenyl bridge constitutes the π-conjugated system that facilitates the charge transfer. The efficiency of this ICT process, and thus the magnitude of the NLO response, is highly dependent on the strength of the donor and acceptor groups and the nature of the π-bridge.

Systematic studies on benzophenone (B1666685) and its derivatives have elucidated these structure-property relationships. researchgate.net Research involving a wide array of benzophenone derivatives with different electron donor and acceptor groups has shown a clear correlation between substituent choice and the first-order molecular hyperpolarizability. researchgate.net For instance, replacing a weaker donor like a methyl group with a stronger one like a dimethylamino group, or a weaker acceptor like a halogen with a stronger one like a nitro group, can dramatically enhance the β value. researchgate.net

Theoretical and experimental investigations have quantified these effects. By using computational methods like Density Functional Theory (DFT), researchers can predict the hyperpolarizability of various derivatives, guiding the synthesis of molecules with optimized NLO properties. A systematic investigation of 185 different benzophenone derivatives, with various combinations of donor and acceptor groups, highlights this principle effectively. researchgate.net While specific data for this compound is part of this broader class, the general trends observed are directly applicable. The substitution pattern on the aromatic rings is key; placing strong donors and acceptors at the para positions maximizes the charge transfer distance and enhances the NLO effect. researchgate.net

Table 1: Representative Data on Structure-Property Relationships in Push-Pull Benzophenone Derivatives This table illustrates the general principles of how different donor and acceptor groups influence the first-order hyperpolarizability (β) in benzophenone-type structures, based on trends from systematic studies. Values are representative and intended for comparative purposes.

| Donor Group (para-position) | Acceptor Group (para'-position) | Relative First Hyperpolarizability (β) Trend | Key Structural Feature |

|---|---|---|---|

| -OCH3 (Methoxy) | -CN (Nitrile) | Moderate | Classic push-pull structure. |

| -N(CH3)2 (Dimethylamino) | -CN (Nitrile) | High | Stronger electron donor increases ICT. researchgate.net |

| -OCH3 (Methoxy) | -NO2 (Nitro) | Very High | Stronger electron acceptor enhances NLO response. researchgate.net |

| -N(CH3)2 (Dimethylamino) | -NO2 (Nitro) | Extremely High | Combination of strong donor and strong acceptor maximizes β. researchgate.net |

| -H | -H | Low | Lacks significant push-pull character. researchgate.net |

Photochromic and Optoelectronic Materials

The electronic properties of this compound and its derivatives make them highly suitable for optoelectronic applications, most notably in the field of Organic Light-Emitting Diodes (OLEDs). mdpi.com The benzophenone core is recognized as a stable electron acceptor and a classical phosphor known for its high efficiency in intersystem crossing (ISC)—the process where an excited singlet state converts to a triplet state. nih.gov This characteristic is particularly valuable for developing emitters that utilize Thermally Activated Delayed Fluorescence (TADF). nih.govpreprints.org

In TADF materials, the energy gap between the lowest singlet (S1) and triplet (T1) excited states is minimized, allowing triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through reverse intersystem crossing (RISC). researchgate.net This process dramatically increases the theoretical internal quantum efficiency of OLEDs. The benzophenone framework serves as an excellent electron-deficient core to which various donor units can be attached, creating molecules with the small energy gap and intramolecular charge transfer states necessary for efficient TADF. mdpi.com

Recent comprehensive reviews have highlighted the progress of benzophenone-based materials in OLEDs, where they are used both as host materials and as emitters. mdpi.comresearchgate.net These materials exhibit good thermal stability, with decomposition temperatures often exceeding 300°C, and the ability to form stable amorphous films, which is critical for device fabrication. mdpi.com The highly twisted geometry of the benzophenone core helps to reduce intermolecular interactions and self-quenching effects, leading to higher emission efficiencies in the solid state. mdpi.com

Table 2: Performance of Benzophenone-Based Derivatives in Optoelectronic Devices (OLEDs) This table summarizes representative data for various donor-acceptor type benzophenone derivatives used as emitters or hosts in OLEDs, showcasing their potential in optoelectronics.

| Compound Type | Role in OLED | HOMO Level (eV) | LUMO Level (eV) | Emission Color | Max. External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|---|

| Benzophenone-Carbazole Derivative | Host | -5.80 to -4.74 | -2.80 to -1.83 | N/A (Host for phosphorescent emitters) | > 20% (for green PhOLED) |

| Benzophenone-Acridine Emitter | TADF Emitter | ~ -5.6 | ~ -2.7 | Sky Blue | ~ 15-25% |

| Benzophenone-Phenoxazine Emitter | TADF Emitter | ~ -5.4 | ~ -2.9 | Green | > 25% |

| Spiro-Benzophenone-Carbazole | Host | ~ -5.7 | ~ -2.5 | N/A (Host for phosphorescent emitters) | > 22% (for red PhOLED) |

Data compiled from trends and examples in reviews on benzophenone-based OLEDs. mdpi.compreprints.org

Crystal Engineering for Functional Materials

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For NLO and optoelectronic materials, controlling the crystal packing is paramount, as the bulk properties of the material are determined not only by the properties of the individual molecules but also by their arrangement and orientation in the crystal lattice. A centrosymmetric crystal structure, for example, will cancel out any molecular second-order NLO (β) effects, resulting in a zero bulk second-order susceptibility (χ(2)).

The benzonitrile moiety is a powerful functional group in crystal engineering due to its ability to form specific non-covalent interactions, such as hydrogen bonds and π-π stacking. Recent work has demonstrated the precise recognition of various benzonitrile derivatives by a supramolecular macrocycle host. This co-crystallization approach allows for the formation of "key-lock" complexes where the benzonitrile guest is specifically bound within the host's cavity through non-covalent interactions. This method provides a pathway to control the alignment of guest molecules and assemble them into non-centrosymmetric structures, which is essential for second-order NLO applications.